3',4'-Dichloropropiophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Dakin reaction. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, allowing researchers to confirm its structure and purity. [PubChem - 3,4'-Dichloropropiophenone, ]
',4'-Dichloropropiophenone serves as a valuable building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and two chlorine substituents. Researchers utilize it in various reactions, including:
While not yet extensively explored, 3',4'-Dichloropropiophenone possesses structural features commonly found in bioactive molecules. This has prompted initial investigations into its potential applications in medicinal chemistry, including:
3',4'-Dichloropropiophenone is an organic compound with the chemical formula and a molecular weight of approximately 203.07 g/mol. It is characterized by a structure that includes a propiophenone moiety substituted with two chlorine atoms at the 3' and 4' positions of the aromatic ring. This compound appears as a white to yellow crystalline solid, with a melting point ranging from 44.0 to 48.0 °C .
Due to its chemical structure, 3',4'-Dichloropropiophenone exhibits properties typical of both ketones and aromatic compounds, making it a subject of interest in various chemical and biological studies.
The biological activity of 3',4'-Dichloropropiophenone has been explored in various contexts. Notably, it has been associated with potential allergenic properties, causing skin sensitization in some individuals . Additionally, it has been shown to cause serious eye damage upon contact, indicating that it should be handled with caution in laboratory settings .
Several methods exist for synthesizing 3',4'-Dichloropropiophenone:
3',4'-Dichloropropiophenone finds applications in various fields:
Interaction studies involving 3',4'-Dichloropropiophenone have primarily focused on its reactivity with biological systems. Research indicates that it may interact with cellular components, leading to sensitization reactions. Understanding these interactions is crucial for assessing safety and potential therapeutic applications.
Several compounds exhibit structural or functional similarities to 3',4'-Dichloropropiophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Propiophenone | Similar backbone | Lacks chlorine substituents |
2',4'-Dichloropropiophenone | Similar backbone | Different substitution pattern |
3-Chloropropiophenone | Similar backbone | Contains only one chlorine atom |
Benzoyl chloride | Related aromatic structure | More reactive due to acyl chloride functionality |
These compounds share certain characteristics but differ significantly in their reactivity and applications due to variations in their substituents and functional groups.
Friedel-Crafts acylation is the cornerstone of 3',4'-dichloropropiophenone synthesis, enabling the introduction of a propanoyl group onto a dichlorinated benzene ring. The reaction typically employs propionyl chloride and meta-dichlorobenzene in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst.
Mechanistic Insights:
Optimization Parameters:
Table 1: Substrate Scope in Friedel-Crafts Acylation
Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|
Meta-dichlorobenzene | AlCl₃ | 96.5 | |
Para-dichlorobenzene | Zr-β zeolite | 74–75 | |
Ortho-dichlorobenzene | FeCl₃ | <5 |
Challenges: Competitive para-acylation and isomerization require precise stoichiometric control.
3',4'-Dichloropropiophenone serves as a precursor to chiral alcohols via asymmetric reduction. Tethered Ru(II)/TsDPEN catalysts and oxazaborolidine systems are prominent for enantioselective transformations.
Key Systems:
Table 2: Asymmetric Reduction Efficiency
Catalyst | Substrate | ee (%) | Yield (%) | |
---|---|---|---|---|
Ru(II)/TsDPEN | 3',4'-Dichloropropiophenone | 95 | 96 | |
Oxazaborolidine (CBS) | Aryl methyl ketones | 98 | 89 |
Industrial Relevance: These methods enable scalable production of chiral intermediates for SSRIs (e.g., sertraline).
Direct chlorination of propiophenone derivatives offers a route to 3',4'-dichloropropiophenone. AlCl₃ and sulfuryl chloride (SO₂Cl₂) are pivotal in regioselective chloro-group introduction.
Methodology:
Table 3: Halogenation Efficiency
Substrate | Reagent | Product | Yield (%) | |
---|---|---|---|---|
Propiophenone | Cl₂/AlCl₃ | 3'-Chloropropiophenone | 88–90 | |
3'-Chloropropiophenone | SO₂Cl₂ | 3',4'-Dichloropropiophenone | 75 |
Limitations: Over-chlorination and dehydrohalogenation necessitate rigorous temperature control (25–40°C).
Continuous-flow systems enhance yield and reduce waste in 3',4'-dichloropropiophenone synthesis. Zr-β zeolite and H-β zeolite catalysts are optimized for flow conditions.
Advantages:
Table 4: Flow Reactor Performance
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | |
---|---|---|---|---|
Zr-β zeolite | 80 | 99 | 98 | |
H-β zeolite | 100 | 85 | 82 |
Case Study: A 5-day continuous run produced 3',4'-dichloropropiophenone at 99% purity, demonstrating industrial viability.
The strategic placement of chlorine substituents at the 3' and 4' positions on the propiophenone scaffold enables targeted interactions with oncogenic proteins. Researchers have leveraged this property to develop inhibitors of tyrosine kinase receptors and DNA repair enzymes.
Structural analyses demonstrate that the 3',4'-dichloro configuration enhances π-π stacking interactions with hydrophobic binding pockets in kinase domains. Comparative studies of halogen-substituted analogues reveal a 12- to 15-fold improvement in binding affinity over mono-chlorinated derivatives when targeting epidermal growth factor receptor (EGFR) mutants [3].
Table 1: Impact of Halogen Substitution on EGFR Inhibition
Substituent Pattern | IC₅₀ (nM) | Selectivity Ratio (EGFR WT/Mutant) |
---|---|---|
3'-Cl | 480 ± 32 | 8.2:1 |
4'-Cl | 390 ± 28 | 6.7:1 |
3',4'-Cl₂ | 32 ± 2.1 | 1.3:1 |
The ketone moiety serves as an activation site for bioreducible prodrug strategies. Recent work has demonstrated that conjugation with hypoxia-sensitive trigger groups yields compounds with 94% tumor-specific drug release under low-oxygen conditions, compared to <5% release in normoxic tissues [3].
The compound's ability to modulate nicotinic acetylcholine receptor (nAChR) signaling has driven its adoption in pain management research. Structural analogues exhibit dual mechanisms of α4β2-nAChR antagonism and dopamine reuptake inhibition.
Systematic substitution studies reveal that the 3',4'-dichloro pattern confers 18-fold greater α4β2-nAChR antagonism over α3β4 subtypes, a critical selectivity window for avoiding cardiovascular side effects [3].
Table 2: Analogue Activity at Pain-Related Targets
Compound | α4β2-nAChR IC₅₀ (μM) | Dopamine Transporter IC₅₀ (μM) |
---|---|---|
Parent Structure | 3.3 ± 0.4 | 12.1 ± 1.2 |
3',4'-Cl₂ Deriv. | 0.55 ± 0.07 | 0.78 ± 0.09 |
Lead optimization campaigns have produced analogues with 240-minute duration of action in thermal hyperalgesia models, outperforming gabapentin by 3.2-fold in maximum possible effect (%MPE) measurements [3].
The electron-withdrawing chlorine atoms facilitate nucleophilic aromatic substitutions essential for creating novel triple reuptake inhibitors. Recent synthetic routes have achieved 89% yield in single-step derivatizations.
Introduction of basic amine groups at the para position yields compounds with balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters:
Table 3: Transporter Inhibition Profiles
Derivative | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
---|---|---|---|
DCP-01 | 24 ± 3 | 18 ± 2 | 9 ± 1 |
DCP-02 | 15 ± 2 | 22 ± 3 | 14 ± 2 |
Cyclopropyl ring annulation at the ketone position increases microsomal half-life from 12 minutes to 148 minutes in human liver microsome assays, addressing historical stability challenges in this chemical class [3].
Irritant